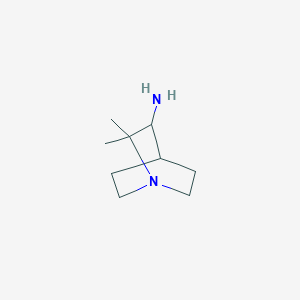
2,2-Dimethylquinuclidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylquinuclidin-3-amine is an organic compound with the molecular formula C9H18N2 It is a derivative of quinuclidine, a bicyclic amine, and features two methyl groups attached to the quinuclidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylquinuclidin-3-amine typically involves the alkylation of quinuclidine derivatives. One common method is the reaction of quinuclidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylquinuclidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinuclidinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted quinuclidine derivatives.
Applications De Recherche Scientifique
2,2-Dimethylquinuclidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylquinuclidin-3-amine involves its interaction with molecular targets such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as neurotransmitter modulation in neurological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinuclidine: The parent compound, lacking the two methyl groups.
2-Methylquinuclidine: A derivative with one methyl group.
3-Quinuclidinone: An oxidized form of quinuclidine.
Uniqueness
2,2-Dimethylquinuclidin-3-amine is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain targets and alter its pharmacokinetic properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C9H18N2/c1-9(2)8(10)7-3-5-11(9)6-4-7/h7-8H,3-6,10H2,1-2H3 |
Clé InChI |
NYVYKDKLJTYRFP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C2CCN1CC2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


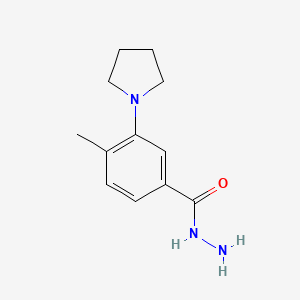
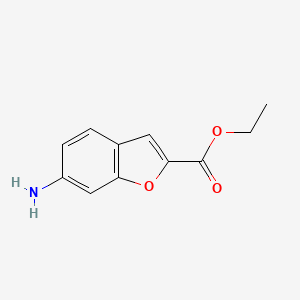

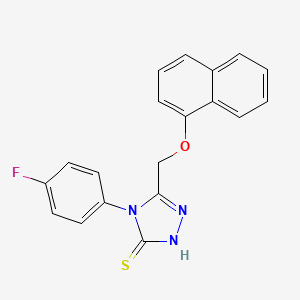
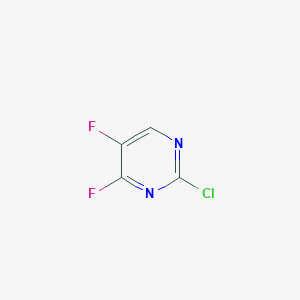
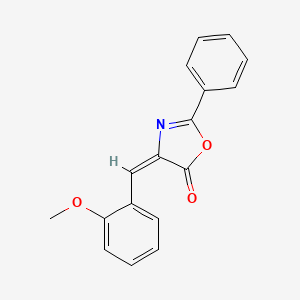
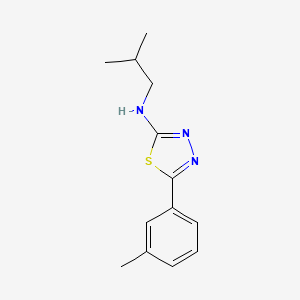
![[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B11765682.png)
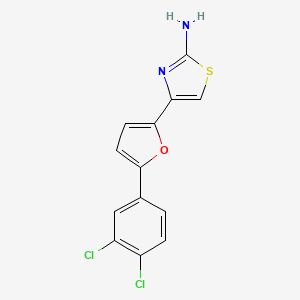
![6-Methyl-1,6-diazaspiro[3.5]nonane](/img/structure/B11765704.png)
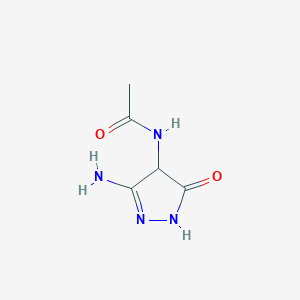
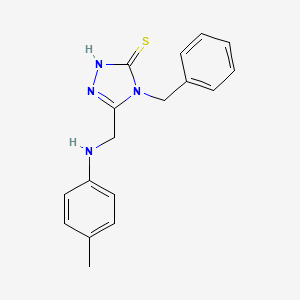
![3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B11765720.png)
![2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765724.png)
